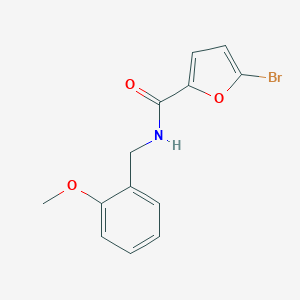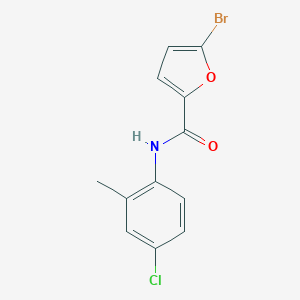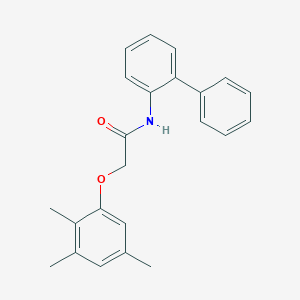![molecular formula C24H22BrN3O5S B296725 methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296725.png)
methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, methoxy, and bromo groups, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. The starting materials often include 2-bromo-4-methylphenylamine, 4-methoxybenzaldehyde, and cyanoacetic acid. The synthesis process may involve the following steps:
Condensation Reaction: The initial step involves the condensation of 2-bromo-4-methylphenylamine with 4-methoxybenzaldehyde to form an imine intermediate.
Michael Addition: The imine intermediate undergoes a Michael addition with cyanoacetic acid to form a β-keto ester.
Cyclization: The β-keto ester undergoes cyclization to form the tetrahydropyridine ring.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of carboxylic acids.
科学的研究の応用
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with various biological targets, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features make it a candidate for screening against various biological targets, including enzymes and receptors.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties. Its functional groups allow for the design of materials with tailored chemical and physical characteristics.
作用機序
The mechanism of action of methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the methoxy and bromo groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- Methyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
- 2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-phenyl-4-quinolinecarboxylate
- 4-bromophenyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate
Uniqueness
methyl 6-{[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is unique due to its combination of functional groups and structural features. The presence of both cyano and sulfanyl groups in the same molecule allows for unique reactivity and interactions that are not commonly found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C24H22BrN3O5S |
|---|---|
分子量 |
544.4 g/mol |
IUPAC名 |
methyl 6-[2-(2-bromo-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C24H22BrN3O5S/c1-13-4-9-18(17(25)10-13)27-19(29)12-34-23-16(11-26)20(14-5-7-15(32-2)8-6-14)21(22(30)28-23)24(31)33-3/h4-10,20-21H,12H2,1-3H3,(H,27,29)(H,28,30) |
InChIキー |
WESKEMDOEVQWRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N)Br |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B296642.png)
![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)








![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)
